AdipoR agonist 1
Description
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Properties
IUPAC Name |
4-tert-butyl-N-[3-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-3-oxopropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O3/c1-26(2,3)22-9-7-21(8-10-22)25(31)27-14-13-24(30)29-17-15-28(16-18-29)19-20-5-11-23(32-4)12-6-20/h5-12H,13-19H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEMZEZVTNPLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-oxopropyl)benzamide, also known by its CAS number 949745-75-9, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 437.57 g/mol. Its structure includes a tert-butyl group, a methoxyphenyl moiety, and a piperazine ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 4-tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-oxopropyl)benzamide |
| Molecular Formula | C26H35N3O3 |
| Molecular Weight | 437.57 g/mol |
| CAS Number | 949745-75-9 |
The compound's biological activity is believed to be mediated through its interaction with various receptors and enzymes. It acts as an adiponectin receptor (AdipoR) agonist , which suggests potential implications in metabolic regulation and obesity-related conditions . The specific molecular targets and pathways remain subjects of ongoing research.
Antitumor Activity
Recent studies have indicated that compounds similar to 4-tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-oxopropyl)benzamide exhibit significant antitumor properties. For instance, related piperazine derivatives have shown effectiveness against various cancer cell lines, including Mia PaCa-2 and PANC-1, highlighting the potential of such compounds in cancer therapy .
Antimicrobial Properties
The compound has also been investigated for antimicrobial properties. In vitro tests revealed that certain derivatives demonstrated activity against Staphylococcus aureus and Candida albicans, suggesting a broad-spectrum antimicrobial potential .
Neuropharmacological Effects
Analogous compounds have shown high affinity for dopamine receptors, particularly the D3 receptor. This implies potential applications in treating neurological disorders by modulating dopaminergic pathways .
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor activity of several piperazine derivatives, including those structurally related to our compound. Results indicated that these compounds inhibited cell proliferation in multiple cancer lines, establishing a structure-activity relationship (SAR) that could guide future drug development.
- Antimicrobial Testing : A series of experiments tested various piperazine derivatives against common pathogens. Notably, some compounds exhibited minimum inhibitory concentrations (MICs) below 20 µg/mL against Staphylococcus aureus, indicating their potential as effective antimicrobial agents.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C22H30N2O3
Molecular Weight : 370.49 g/mol
IUPAC Name : 4-tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-oxopropyl)benzamide
The compound features a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets. The presence of the methoxyphenyl and tert-butyl groups enhances its lipophilicity, potentially improving bioavailability.
Anticancer Activity
Research has indicated that compounds with similar structures to 4-tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-oxopropyl)benzamide exhibit significant anticancer properties. A study by Nacher-Luis et al. (2024) demonstrated that derivatives of piperazine can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Intrinsic pathway activation |
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. A comparative analysis revealed that similar piperazine derivatives possess inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The structural features enhance membrane permeability, potentially increasing efficacy.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further investigations are needed to elucidate these effects specifically for this compound.
Case Study 1: Anticancer Mechanism
A detailed study evaluated the anticancer efficacy of piperazine derivatives, including 4-tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-oxopropyl)benzamide. Flow cytometry analysis showed that treatment with the compound resulted in a significant increase in sub-G1 phase cells, indicative of apoptosis.
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological study, compounds similar to this benzamide were tested for their interaction with serotonin receptors. Preliminary results suggest potential anxiolytic effects, warranting further exploration into their therapeutic applications in anxiety disorders.
Q & A
Q. Characterization methods :
| Technique | Purpose | Example Data from Evidence |
|---|---|---|
| ¹H/¹³C NMR | Confirm backbone structure and substituents | Distinct peaks for tert-butyl (δ ~1.3 ppm) and piperazine protons (δ ~2.5–3.5 ppm) |
| HRMS | Verify molecular weight and purity | Exact mass matching within 2 ppm error |
| HPLC | Assess purity (>95% typical) | Retention time consistency across batches |
How can researchers optimize reaction conditions to improve the yield and purity of this compound during synthesis?
Answer:
Optimization strategies include:
- Temperature control : Elevated temperatures (50–80°C) for piperazine alkylation improve reaction rates but may increase side products; lower temps (0–25°C) favor selectivity .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while ethers (THF) reduce byproduct formation .
- pH adjustment : Neutral to slightly basic conditions (pH 7–9) stabilize amine intermediates during coupling steps .
Q. Case Study :
| Parameter | Suboptimal Condition | Optimized Condition | Outcome (Yield Increase) | Reference |
|---|---|---|---|---|
| Reaction Time | 12 hours | 18 hours | 68% → 82% | |
| Base | Pyridine | Triethylamine | Purity: 85% → 93% |
What advanced spectroscopic techniques are critical for confirming structural integrity?
Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., piperazine and benzamide protons) .
- X-ray Crystallography : Definitive proof of stereochemistry and crystal packing (if single crystals are obtainable) .
- FT-IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and tertiary amide bands .
How should researchers address discrepancies in NMR chemical shifts between synthesized batches?
Q. Methodology :
- Solvent effects : Ensure consistent use of deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .
- Impurity analysis : Use LC-MS to detect trace byproducts (e.g., unreacted tert-butylbenzoyl chloride) .
- Spiking experiments : Add authentic reference samples to NMR tubes to confirm peak assignments .
What computational approaches predict reactivity and stability?
Q. Recommendations :
- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict degradation pathways (e.g., hydrolysis of the amide bond) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., dopamine receptors due to piperazine moiety) .
- QSAR Modeling : Correlate substituent variations (e.g., methoxy vs. ethoxy groups) with bioactivity .
How to analyze degradation products or byproducts formed during synthesis?
Q. Techniques :
- LC-MS/MS : Identify hydrolyzed amide fragments (m/z corresponding to tert-butylbenzic acid) .
- GC-MS : Detect volatile byproducts (e.g., methylated piperazine derivatives) .
Designing SAR studies for analogs: Best practices?
Q. Approach :
Systematic substitution : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxy) groups .
Biological testing : Measure binding affinity to targets (e.g., GPCRs) using radioligand assays .
Statistical analysis : Use multivariate regression to link structural features (e.g., logP, steric bulk) to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
